Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 853109-24-7
VCID: VC4309102
InChI: InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3
SMILES: CN1C(=O)C=CC(=C1Cl)C(=O)OC
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate

CAS No.: 853109-24-7

Cat. No.: VC4309102

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate - 853109-24-7

Specification

CAS No. 853109-24-7
Molecular Formula C8H8ClNO3
Molecular Weight 201.61
IUPAC Name methyl 2-chloro-1-methyl-6-oxopyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClNO3/c1-10-6(11)4-3-5(7(10)9)8(12)13-2/h3-4H,1-2H3
Standard InChI Key AIFMMWUXXYXRAO-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=C1Cl)C(=O)OC

Introduction

Structural Characteristics

Molecular Architecture

Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate features a pyridine ring substituted at positions 2, 3, and 6. The 2-position is occupied by a chlorine atom, while the 3-position contains a methyl ester group (COOCH3-\text{COOCH}_3). A methyl group is attached to the nitrogen atom at the 1-position, and a ketone group (O-\text{O}) resides at the 6-position. This arrangement creates a planar yet polarized structure, with electron-withdrawing groups (chloro and ketone) and an electron-donating ester moiety influencing its reactivity .

The compound’s SMILES notation, CN1C(=O)C=CC(=C1Cl)C(=O)OC\text{CN1C(=O)C=CC(=C1Cl)C(=O)OC}, encapsulates its connectivity. X-ray crystallography of related pyridine derivatives, such as NN-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, reveals that such molecules often exhibit significant dihedral angles between aromatic rings, leading to non-planar conformations that affect intermolecular interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC8H8ClNO3\text{C}_8\text{H}_8\text{ClNO}_3PubChem
Molecular Weight201.61 g/molPubChem
SMILESCN1C(=O)C=CC(=C1Cl)C(=O)OCPubChem
InChI KeyAIFMMWUXXYXRAO-UHFFFAOYSA-NPubChem

Synthesis and Production

Synthetic Pathways

The synthesis of methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate typically involves multi-step reactions starting from pyridine precursors. While detailed protocols for this specific compound are scarce in public literature, analogous methods for related pyridine derivatives provide insights. For instance, the journal IUCr describes the synthesis of NN-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide via coupling reactions between 6-oxo-1,6-dihydropyridine-3-carboxylic acid and aniline derivatives . Adapting this approach, the target compound could be synthesized through:

  • Chlorination: Introduction of a chlorine atom at the 2-position of a pre-functionalized pyridine ring.

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester.

  • Methylation: Quaternization of the pyridine nitrogen using methylating agents like methyl iodide.

Optimization Challenges

Key challenges include controlling regioselectivity during chlorination and avoiding over-methylation. Solvent choice (e.g., pyridine or DMF) and temperature modulation are critical for achieving high yields .

Physical and Chemical Properties

Physicochemical Profile

Data from PubChem and Arctom indicate the compound is a solid at room temperature, though its melting and boiling points remain unreported . Its solubility profile suggests moderate polarity, likely soluble in organic solvents like dichloromethane or ethyl acetate but insoluble in water.

Table 2: Physicochemical Data

PropertyValueSource
Boiling PointNot availableArctom
SolubilityLikely soluble in organic solventsInferred
StabilityStable under inert conditionsArctom

Reactivity

The chlorine atom at position 2 is susceptible to nucleophilic substitution, while the ketone and ester groups participate in condensation and hydrolysis reactions. The methyl group on the nitrogen may influence base-catalyzed reactions by steric hindrance .

Applications and Uses

Pharmaceutical Intermediates

Though direct applications are understudied, the compound’s structure suggests utility as a precursor in drug discovery. Chloropyridine derivatives are common in antiviral and anticancer agents, while ester groups facilitate prodrug formulations .

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, lab coatArctom
First AidRinse skin/eyes with waterArctom
StorageCool, dry, ventilated areaArctom

Comparative Analysis with Related Compounds

Structural Analogues

Comparisons with compounds like NN-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide highlight the impact of substituents on bioactivity. The absence of an aniline group in methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate reduces hydrogen-bonding capacity but enhances lipophilicity, potentially improving membrane permeability .

Functional Group Interplay

The ester group in methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate offers synthetic flexibility absent in simpler chloropyridines, enabling downstream modifications such as hydrolysis to carboxylic acids or transesterification .

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